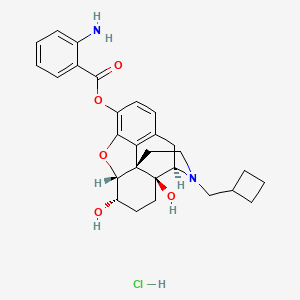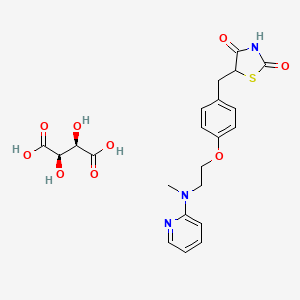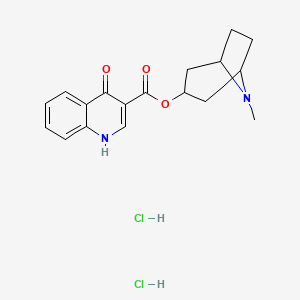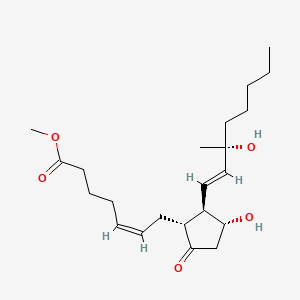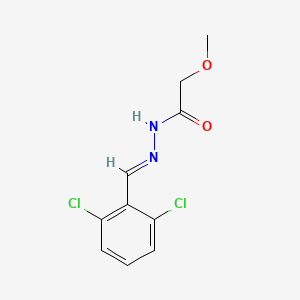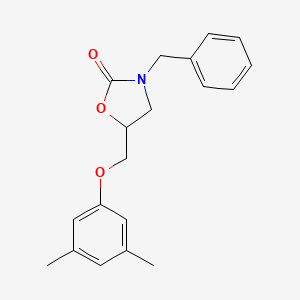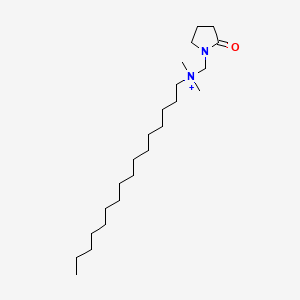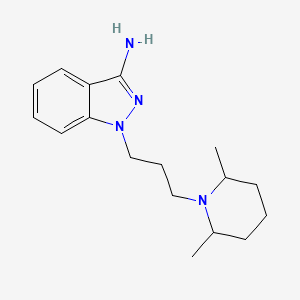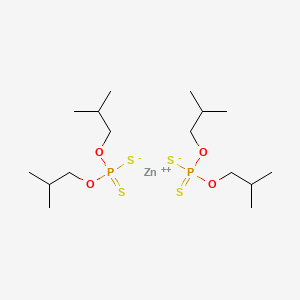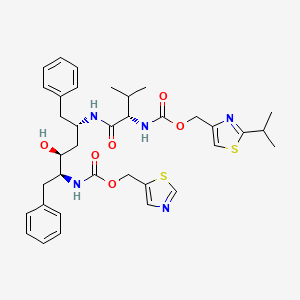
Zinc bis(O,O-diisobutyl) bis(dithiophosphate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc bis(O,O-diisobutyl) bis(dithiophosphate): is a coordination compound featuring zinc bound to the anion of a dialkyldithiophosphoric acid. This compound is known for its significant role in various industrial applications, particularly as an anti-wear additive in lubricants. Its chemical formula is C16H36O4P2S4Zn and it has a molecular weight of 548.052 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of zinc bis(O,O-diisobutyl) bis(dithiophosphate) typically involves the reaction of zinc oxide with O,O-diisobutyl dithiophosphoric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as:
ZnO+2(RO)2P(S)SH→Zn[(RO)2P(S)S]2+H2O
where ( R ) represents the isobutyl group.
Industrial Production Methods: Industrial production of zinc bis(O,O-diisobutyl) bis(dithiophosphate) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions: Zinc bis(O,O-diisobutyl) bis(dithiophosphate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form zinc oxide and other by-products.
Substitution: It can participate in substitution reactions where the dithiophosphate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution Reagents: Various ligands such as phosphines and amines can be used for substitution reactions.
Major Products:
Oxidation Products: Zinc oxide and sulfur-containing by-products.
Substitution Products: Zinc complexes with new ligands.
Scientific Research Applications
Chemistry: Zinc bis(O,O-diisobutyl) bis(dithiophosphate) is widely used as an anti-wear additive in lubricants. It helps in reducing friction and wear in mechanical systems, thereby extending the lifespan of machinery.
Biology and Medicine: While its primary applications are industrial, research is ongoing to explore its potential biological and medicinal uses, particularly in the development of new materials and coatings with antimicrobial properties.
Industry: In addition to its use in lubricants, this compound is also employed in hydraulic fluids, greases, and other industrial oils. Its ability to form protective films on metal surfaces makes it valuable in preventing corrosion and wear .
Mechanism of Action
The mechanism by which zinc bis(O,O-diisobutyl) bis(dithiophosphate) exerts its effects involves the formation of a protective tribofilm on metal surfaces. This film is formed through a series of chemical reactions that occur under conditions of high pressure and temperature. The tribofilm acts as a barrier, reducing direct metal-to-metal contact and thereby minimizing wear and friction. The molecular targets include metal surfaces, and the pathways involve the thermal and mechanical activation of the compound .
Comparison with Similar Compounds
- Zinc bis(O,O-diisooctyl) bis(dithiophosphate)
- Zinc bis(O,O-diethyl) bis(dithiophosphate)
- Zinc bis(O,O-diisopropyl) bis(dithiophosphate)
Comparison: Zinc bis(O,O-diisobutyl) bis(dithiophosphate) is unique due to its specific alkyl groups, which influence its solubility, reactivity, and effectiveness as an anti-wear additive. Compared to its analogs, it offers a balance of thermal stability and anti-wear properties, making it suitable for a wide range of industrial applications .
Properties
CAS No. |
4563-55-7 |
|---|---|
Molecular Formula |
C16H36O4P2S4Zn |
Molecular Weight |
548.1 g/mol |
IUPAC Name |
zinc;bis(2-methylpropoxy)-sulfanylidene-sulfido-λ5-phosphane |
InChI |
InChI=1S/2C8H19O2PS2.Zn/c2*1-7(2)5-9-11(12,13)10-6-8(3)4;/h2*7-8H,5-6H2,1-4H3,(H,12,13);/q;;+2/p-2 |
InChI Key |
CFGBPGNQMWYJPH-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)COP(=S)(OCC(C)C)[S-].CC(C)COP(=S)(OCC(C)C)[S-].[Zn+2] |
physical_description |
Water or Solvent Wet Solid; Liquid Amber viscous liquid; [EPA ChAMP: Initial Risk-Based Prioritization: Supporting Documents] Black semi-fluid; [Imperial Oil MSDS] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


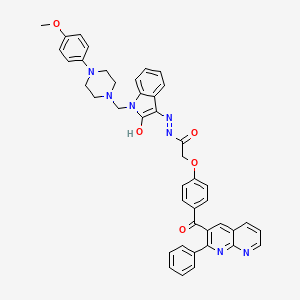
![(E)-but-2-enedioic acid;4-[2-[[5-(4-chlorophenyl)-1H-pyrazol-3-yl]oxy]ethyl]morpholine](/img/structure/B12747954.png)
